molecular formula C23H23N7O5 B1678034 Pralatrexate, (S)- CAS No. 1320211-69-5

Pralatrexate, (S)-

カタログ番号 B1678034
CAS番号: 1320211-69-5
分子量: 477.5 g/mol
InChIキー: OGSBUKJUDHAQEA-HOCLYGCPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pralatrexate is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase . It is used to treat peripheral T-cell lymphoma (PTCL) in patients who have already been treated with other medicines that did not work well .


Synthesis Analysis

Pralatrexate was rationally designed to have high affinity for the reduced folate carrier (RFC) and folylpolyglutamate synthase (FPGS), leading to enhanced and selective intracellular internalization and retention in tumor cells .


Molecular Structure Analysis

Pralatrexate has the chemical name (2S)-2 [ [4- [ (1RS)-1- [ (2, 4-diaminopteridin-6-yl)methyl]but-3- ynyl]benzoyl]amino]pentanedioic acid .


Chemical Reactions Analysis

Pralatrexate is a folate analog that inhibits folate metabolism, thus impeding the synthesis of amino acids and nucleic acid . It competes for enzymatic processing by folyopolyglutamate synthase (FPGS) with folate to increase cellular retention .

科学的研究の応用

Clinical Development and Mechanism of Action

Pralatrexate (PDX; 10-propargyl 10-deazaaminopterin) represents a significant advancement in chemotherapy, specifically approved for the treatment of relapsed and refractory peripheral T-cell lymphomas (PTCL). It is distinguished by its unique biochemical makeup, which affords it superior activity compared to other antifolates. Pralatrexate's development journey, from synthesis to FDA approval, underscores its high affinity for the reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase, contributing to its efficacy in T-cell lymphomas and non-small-cell lung cancer. Clinical trials have been pivotal in establishing a safe dosage and safety profile, further solidified by its approval for PTCL based on the Phase II trial results in relapsed and refractory PTCL patients (Zain & O’Connor, 2010).

FDA Approval and Therapeutic Efficacy

On September 24, 2009, the U.S. FDA granted accelerated approval for Pralatrexate as a single agent for treating patients with relapsed or refractory PTCL, marking it as the first drug approved for this indication. The approval was based on the overall response rate observed in study PDX-008, a phase II, single-arm, open-label, international multicenter trial. This trial demonstrated Pralatrexate's efficacy in PTCL treatment when administered with vitamin B12 and folic acid supplementation, highlighting its role in addressing the needs of a heavily pretreated patient population with this rare disease. The most common grade 3 and 4 toxicities reported were thrombocytopenia, mucositis, and neutropenia, underscoring the drug's manageable safety profile (Malik et al., 2010).

Future Directions in Hematological Malignancies

Pralatrexate's potential extends beyond PTCL, with ongoing studies exploring its combination with other chemotherapeutic and targeted agents for treating various hematological malignancies. Its unique antifolate mechanism, high affinity for key cellular targets, and successful clinical application in PTCL patients lay a foundation for broader therapeutic applications. Future research is aimed at enhancing our understanding of Pralatrexate's full potential in oncology, especially in combinations that may offer synergistic effects for treating challenging malignancies (Zhao Jennifer C et al., 2020).

作用機序

Pralatrexate is a folate analog metabolic inhibitor that competitively inhibits dihydrofolate reductase . It is also a competitive inhibitor for polyglutamylation by the reduced folate carrier (RFC), leading to enhanced and selective intracellular internalization and retention in tumor cells .

Safety and Hazards

Pralatrexate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may affect fertility in men and women . It may also cause harm to an unborn baby .

将来の方向性

Pralatrexate is being investigated for use in various malignancies such as non-small-cell lung cancer, breast cancer, and bladder cancer . The combination of decitabine (DAC) and pralatrexate exhibited synergistic activity, suggesting this approach might improve the clinical efficacy of pralatrexate .

特性

IUPAC Name

(2S)-2-[[4-[(2S)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031325
Record name Pralatrexate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pralatrexate, (S)-

CAS RN

1320211-69-5
Record name Pralatrexate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralatrexate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALATREXATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0892G4T376
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralatrexate, (S)-
Reactant of Route 2
Pralatrexate, (S)-
Reactant of Route 3
Pralatrexate, (S)-
Reactant of Route 4
Pralatrexate, (S)-
Reactant of Route 5
Pralatrexate, (S)-
Reactant of Route 6
Pralatrexate, (S)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。